Butirosin disulfate salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丁香霉素二硫酸盐是一种天然抗生素,在化学治疗和医学中用于治疗由微生物引起的感染。它是从丁香霉素衍生而来,丁香霉素属于氨基糖苷类抗生素 。 丁香霉素二硫酸盐的化学结构基于丁香霉素的化学结构,并且以其对多种革兰氏阳性和革兰氏阴性细菌的有效性而闻名 .

准备方法

合成路线和反应条件

丁香霉素二硫酸盐的制备涉及环状芽孢杆菌的发酵,该菌产生丁香霉素。然后分离并纯化该抗生素。硫酸化过程涉及向丁香霉素中添加硫酸以形成二硫酸盐 。此过程需要对反应条件进行精确控制,包括温度和pH值,以确保形成所需的产物。

工业生产方法

丁香霉素二硫酸盐的工业生产遵循类似的过程,但规模更大。发酵在生物反应器中进行,分离和纯化步骤经过优化以提高效率。硫酸化过程被仔细监控以维持最终产品的质量和产量 .

化学反应分析

反应类型

丁香霉素二硫酸盐会经历各种化学反应,包括:

氧化: 丁香霉素二硫酸盐在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将丁香霉素二硫酸盐转化为其还原形式。

取代: 取代反应涉及用其他基团取代丁香霉素二硫酸盐中的官能团。

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。这些反应的条件因所需的最终结果而异,但通常涉及控制的温度和pH值 .

主要形成的产物

科学研究应用

Antimicrobial Activity

Butirosin disulfate salt exhibits significant antimicrobial properties, particularly against both gram-positive and gram-negative bacteria. It is primarily utilized in research settings for its ability to inhibit bacterial protein synthesis, making it effective in studying bacterial resistance mechanisms and the efficacy of other antimicrobial agents.

Table 1: Antimicrobial Spectrum of this compound

| Bacterial Type | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Mycobacteria | Moderate activity |

Research in Genetic Engineering

In molecular biology, this compound is employed as a selective agent in genetic engineering. It is particularly useful for selecting genetically modified organisms that have acquired resistance to the antibiotic, allowing researchers to isolate successful transfectants.

Case Study: Use in Cell Culture

In a study published by the American Society for Microbiology, this compound was used to select for cells stably expressing a neomycin resistance gene. This method enabled researchers to effectively isolate and propagate genetically modified cell lines, facilitating advancements in gene therapy and vaccine development .

Potential Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound in treating infections caused by antibiotic-resistant bacteria. Its unique mechanism of action may provide an alternative treatment pathway, especially for infections that do not respond to conventional antibiotics.

Case Study: Efficacy Against Resistant Strains

Research has indicated that this compound shows promise in combating multi-drug resistant strains of Staphylococcus aureus. In vitro assays demonstrated its ability to reduce bacterial load significantly when combined with other antibiotics, suggesting a synergistic effect that could enhance treatment outcomes .

Development of Novel Drug Formulations

This compound is also being investigated for its role in developing new drug formulations, particularly in combination therapies aimed at enhancing the efficacy of existing antibiotics. Its solubility and stability make it an attractive candidate for formulation with other compounds.

Table 2: Potential Combinations with Other Antibiotics

| Antibiotic | Synergistic Effect |

|---|---|

| Gentamicin | Enhanced activity |

| Amikacin | Increased efficacy |

| Vancomycin | Potentiation observed |

Implications for Veterinary Medicine

In veterinary medicine, this compound has been explored as a treatment option for livestock infections, particularly those caused by resistant bacterial strains. Its application could help reduce reliance on traditional antibiotics and mitigate the risk of resistance development in agricultural settings.

作用机制

丁香霉素二硫酸盐通过与细菌核糖体结合发挥其作用,从而抑制蛋白质合成。这种结合会干扰蛋白质合成的延长步骤,导致细菌细胞死亡 。 丁香霉素二硫酸盐的分子靶点包括细菌核糖体的30S亚基,其作用机制中涉及的途径与翻译抑制有关 .

相似化合物的比较

属性

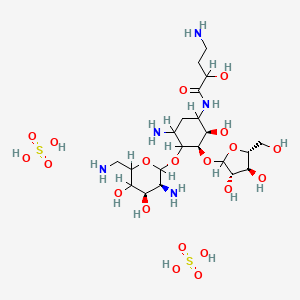

分子式 |

C21H45N5O20S2 |

|---|---|

分子量 |

751.7 g/mol |

IUPAC 名称 |

4-amino-N-[(2R,3R)-5-amino-4-[(3S,4R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C21H41N5O12.2H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4)/t6?,7?,8?,9?,10-,11+,12-,13?,14-,15-,16+,17?,18-,20?,21?;;/m1../s1 |

InChI 键 |

JBEJXNWZBGTDKN-OJBGRLICSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

手性 SMILES |

C1C([C@H]([C@H](C(C1N)OC2[C@H]([C@H](C(C(O2)CN)O)O)N)OC3[C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O |

规范 SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

同义词 |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。